molecular formula C9H12S B6260946 (2,3-dimethylphenyl)methanethiol CAS No. 1518309-77-7

(2,3-dimethylphenyl)methanethiol

Cat. No.: B6260946
CAS No.: 1518309-77-7
M. Wt: 152.3
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Description

(2,3-Dimethylphenyl)methanethiol is an organosulfur compound with the molecular formula C₉H₁₂S. It is a colorless liquid that is used in various industries, including pharmaceuticals, agrochemicals, and flavors and fragrances. The compound is characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with two methyl groups at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,3-Dimethylphenyl)methanethiol can be synthesized through several methods. One common method involves the reaction of a hydrosulfide anion with an alkyl halide . Another method includes the reaction of thiourea with an alkyl halide, followed by hydrolysis to yield the thiol . These reactions typically require mild conditions and can be carried out at room temperature.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the chlorination of 2,3-dimethylbenzoic acid to form 2,3-dimethylbenzoyl chloride, which then reacts with diester malonate under the presence of triethanolamine and magnesium chloride anhydrous . The resulting product is hydrolyzed with sulfuric acid to obtain 1-(2,3-dimethylphenyl)ethanone, which is then reduced to produce this compound .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)methanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The thiol group can be oxidized to form disulfides (RSSR) using mild oxidizing agents.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Major Products Formed

    Oxidation: Disulfides (RSSR)

    Reduction: Corresponding hydrocarbons

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(2,3-Dimethylphenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in sulfur metabolism and its potential as a biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic applications and its role in drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and flavors and fragrances.

Mechanism of Action

The mechanism of action of (2,3-dimethylphenyl)methanethiol involves its interaction with various molecular targets and pathways. In biological systems, it can be rapidly degraded by methanethiol oxidase (MTO) activity of selenium-binding protein 1 (SELENBP1), producing hydrogen sulfide (H₂S) and hydrogen peroxide (H₂O₂) . These products can exert pleiotropic effects on signaling pathways, depending on their concentration and cellular localization .

Comparison with Similar Compounds

Similar Compounds

    Methanethiol (CH₃SH): A simple thiol with a similar structure but without the aromatic ring.

    Ethanethiol (C₂H₅SH): Another simple thiol used as an odorant for liquid propane gas.

    1-Butanethiol (C₄H₉SH): A thiol with a longer carbon chain.

Uniqueness

(2,3-Dimethylphenyl)methanethiol is unique due to the presence of the aromatic ring with two methyl groups, which imparts distinct chemical properties and reactivity compared to simpler thiols. This structural feature makes it valuable in specific industrial and research applications.

Properties

CAS No.

1518309-77-7

Molecular Formula

C9H12S

Molecular Weight

152.3

Purity

95

Origin of Product

United States

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